

Spectroscopic Profile of Methyl 3,5-dichloro-4-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B1294749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3,5-dichloro-4-methoxybenzoate** (CAS No. 24295-27-0; Molecular Formula: $C_9H_8Cl_2O_3$; Molecular Weight: 235.06 g/mol).^[1] Due to the limited availability of public experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 3,5-dichloro-4-methoxybenzoate**. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.95	s	2H	H-2, H-6 (Aromatic)
~3.95	s	3H	-OCH ₃ (Methoxy)
~3.90	s	3H	-COOCH ₃ (Ester)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons (H-2 and H-6) are expected to be equivalent due to the symmetry of the molecule, resulting in a singlet.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~165	Quaternary	C=O (Ester Carbonyl)
~155	Quaternary	C-4 (Aromatic)
~135	Quaternary	C-3, C-5 (Aromatic)
~130	CH	C-2, C-6 (Aromatic)
~125	Quaternary	C-1 (Aromatic)
~61	CH_3	$-\text{OCH}_3$ (Methoxy)
~53	CH_3	$-\text{COOCH}_3$ (Ester)

Note: Chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Table 3: Predicted IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Functional Group Vibration
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1730-1715	Strong	C=O stretch (ester)
~1600, ~1475	Medium-Weak	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester and ether)
~1100	Medium	C-O stretch (ether)
~850-750	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment Ion
234/236/238	$[M]^+$ (Molecular ion)
203/205/207	$[M - OCH_3]^+$
175/177/179	$[M - COOCH_3]^+$

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (M, M+2, M+4).

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic compound like **Methyl 3,5-dichloro-4-methoxybenzoate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.
- **Data Acquisition:** Transfer the solution to a clean 5 mm NMR tube. Acquire 1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer.
- **Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the signals in the 1H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

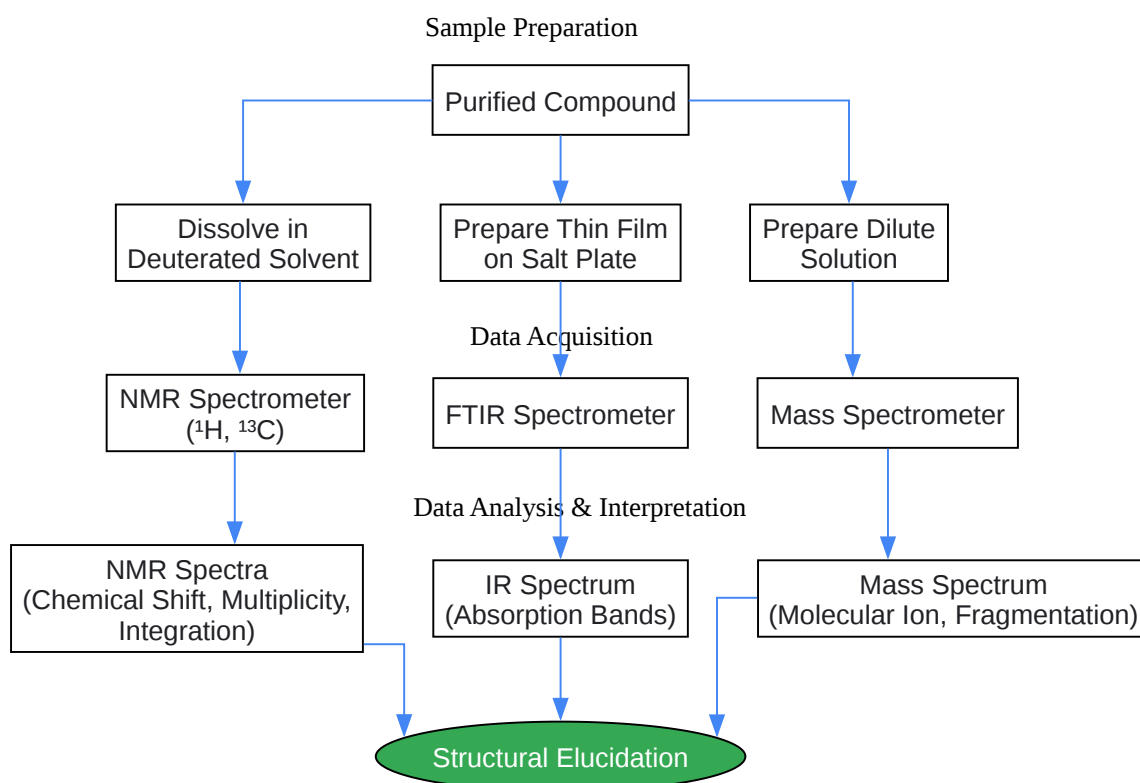
- **Sample Preparation (Thin Film Method):** Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- **Deposition:** Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- **Data Acquisition:** Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- **Detection:** The detector records the abundance of each ion.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation can provide valuable information about the structure of the molecule.

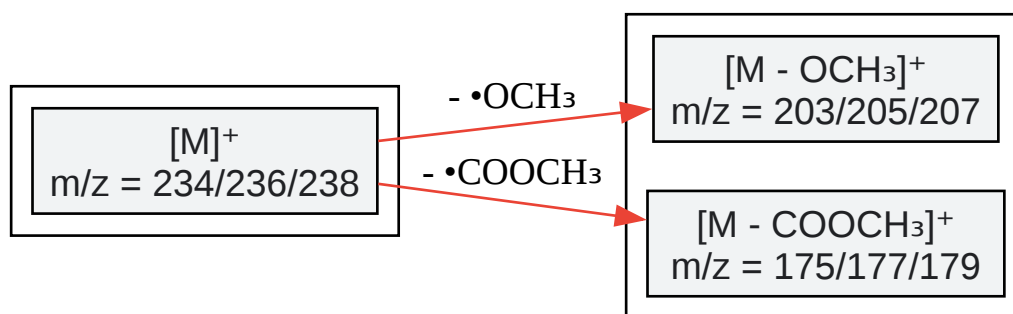
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for **Methyl 3,5-dichloro-4-methoxybenzoate**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Predicted MS fragmentation of **Methyl 3,5-dichloro-4-methoxybenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3,5-dichloro-4-methoxybenzoate | C₉H₈Cl₂O₃ | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3,5-dichloro-4-methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294749#spectroscopic-data-for-methyl-3-5-dichloro-4-methoxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com